Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(3,4-dichlorophenoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNGAWPVLXMWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Phenol, 5 Chloro 2 3,4 Dichlorophenoxy
Formation of the Diaryl Ether Linkage
The central structural feature of Phenol (B47542), 5-chloro-2-(3,4-dichlorophenoxy)- is the diaryl ether linkage, which connects a dichlorophenol ring to a monochlorophenol ring. The formation of this C-O bond is a critical step in the synthesis, and it is typically achieved through well-established etherification and coupling reactions.
Etherification Reactions involving Chlorophenols and Dichlorophenols
One of the primary methods for constructing the diaryl ether backbone is through a nucleophilic aromatic substitution reaction, akin to the Williamson ether synthesis. masterorganicchemistry.com This approach involves the reaction of a phenoxide with an activated aryl halide. In the context of synthesizing the target molecule, this typically translates to reacting the salt of a dichlorophenol with a suitably substituted chlorobenzene (B131634) derivative.
For instance, the potassium salt of 2,4-dichlorophenol (B122985) can be reacted with 1-chloro-4-nitrobenzene. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic displacement by the dichlorophenoxide. The resulting nitro-diaryl ether intermediate is then subsequently chemically modified in later steps (e.g., reduction of the nitro group, diazotization, and hydroxylation) to yield the final phenolic compound. The reaction conditions for such etherifications are crucial and are optimized to maximize yield and minimize side reactions.
Table 1: Representative Conditions for Diaryl Ether Formation via Etherification
| Reactant 1 | Reactant 2 | Base / Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 4-Chlorophenol (B41353) | 3,4-Dichloronitrobenzene | KOH / Copper | None | 110-120 | Not specified |
| p-Chlorophenol salt | m-Dichlorobenzene | Copper oxide | Not specified | >150 | ~60% google.com |
This table provides illustrative examples of reaction conditions for forming diaryl ether linkages.
Coupling Reactions for Phenoxyphenol Synthesis
The Ullmann condensation is a cornerstone of diaryl ether synthesis and represents a powerful coupling reaction for this purpose. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction joins an aryl halide with a phenol. wikipedia.org Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts with various ligands, which allow the reaction to proceed under milder conditions. wikipedia.org
In a typical Ullmann-type synthesis for a precursor to Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, a chlorophenol is coupled with a dichlorinated aryl halide in the presence of a copper catalyst and a base. The choice of solvent is critical, with high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene (B124822) often being employed. wikipedia.org The reaction mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether. wikipedia.org
Recent research has focused on developing more efficient catalytic systems, including the use of copper nanoparticles, to improve yields and make the process more environmentally benign. mdpi.com
Regioselective Halogenation and Dehalogenation Processes
The precise arrangement of three chlorine atoms on the diaryl ether skeleton is vital for the compound's properties. This is achieved through regioselective halogenation processes, either by chlorinating a pre-formed phenoxyphenol intermediate or by using pre-chlorinated precursors.
Introduction of Chlorine Substituents at Specific Positions
The chlorination of phenols is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group. Therefore, direct chlorination of phenol or phenoxyphenol precursors tends to substitute at positions ortho and para to the hydroxyl group. scientificupdate.com
To achieve the specific 2,4-dichloro substitution on one ring and the 5-chloro (meta to the ether linkage and ortho to the hydroxyl) on the other, chemists employ several strategies. One common industrial method involves the chlorination of phenol with chlorine gas. proquest.com By controlling the stoichiometry (e.g., using 2 moles of chlorine per mole of phenol), a mixture of dichlorinated phenols is produced, with 2,4-dichlorophenol being a major product. proquest.comresearchgate.net Further chlorination can lead to trichlorophenols. proquest.com
Catalysts can be used to enhance the regioselectivity. For instance, using specific thiourea (B124793) catalysts with N-chlorosuccinimide (NCS) can selectively favor either ortho or para chlorination. scientificupdate.com Palladium-catalyzed C-H chlorination using directing groups, such as a 2-pyridyl group, can also achieve highly specific ortho-chlorination. rsc.orgrsc.org
Control of Aryl Carbon-Chlorine Bond Formation
Controlling the formation of C-Cl bonds to obtain the desired isomer in high yield is a significant challenge in the synthesis of polychlorinated compounds. The selectivity of the chlorination of phenols is highly dependent on the reaction conditions.
Key factors influencing regioselectivity include:
Chlorinating Agent: Reagents like sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) are commonly used. proquest.comchemicalbook.com The choice of agent can influence the product distribution.
Catalyst: Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) are often used to polarize the chlorinating agent, increasing its electrophilicity and influencing regioselectivity. researchgate.netgoogle.com The use of combined catalyst systems, for example a Lewis acid with an organic auxiliary agent, has been shown to improve the selectivity for 2,4-dichlorophenol to over 96%. google.com
Solvent: The polarity of the solvent can affect the stability of the intermediates in the electrophilic substitution reaction, thereby influencing the ortho/para ratio of the products. proquest.com
Temperature: Reaction temperature is a critical parameter that must be carefully controlled to prevent over-chlorination and the formation of undesired byproducts like 2,4,6-trichlorophenol (B30397). proquest.comgoogle.com
While dehalogenation is a known chemical process, in the synthesis of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, the primary strategy relies on the controlled, regioselective addition of chlorine rather than its removal.
Synthesis of Precursors and Intermediate Compounds
2,4-Dichlorophenol: This is a crucial precursor. The industrial production is typically based on the direct chlorination of molten phenol with gaseous chlorine. proquest.com Alternative, more selective methods have been developed, such as the oxychlorination of phenol using hydrogen chloride and an oxidant like hydrogen peroxide, catalyzed by salts like manganous(II) sulfate (B86663). researchgate.netrsc.org This method is advantageous as it can achieve high selectivity for 2,4-dichlorophenol under mild conditions. rsc.org
Table 2: Comparison of Synthesis Methods for 2,4-Dichlorophenol
| Method | Chlorinating Agent | Catalyst | Key Features |
| Direct Chlorination | Chlorine Gas (Cl2) | None or Lewis Acid | Industrial standard; can produce isomeric mixtures. proquest.com |
| Oxychlorination | HCl / H2O2 | Manganous(II) Sulfate | High selectivity; milder conditions; environmentally friendly. rsc.org |
| Sulfuryl Chloride Chlorination | Sulfuryl Chloride (SO2Cl2) | AlCl3 / Poly(alkylene sulfide) | High yield (93.3%); regioselective. chemicalbook.com |
2,4,5-Trichlorophenol: This compound can also serve as a key intermediate. A common industrial synthesis involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) at elevated temperatures and pressures. google.comprepchem.com Another route avoids the harsh conditions that can produce dioxin contaminants by starting from 1,2,4-trichlorobenzene. This precursor is nitrated, reduced to 2,4,5-trichloroaniline, and then converted to the phenol via a diazonium salt hydrolysis (Sandmeyer-type reaction). chemicalbook.comjustia.com
3,4-Dichlorophenol (B42033): This isomer can be synthesized from 3,4-dichloroaniline (B118046) via diazotization followed by hydrolysis, with reported yields around 80.5%. ontosight.ai
By carefully selecting from these synthetic strategies for precursors and intermediates, and by precisely controlling the conditions for the diaryl ether formation and halogenation steps, manufacturers can efficiently produce Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-.
Preparation of Halonitroarene Precursors
The synthesis of analogs of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- often involves the preparation of halonitroarene precursors. These intermediates are crucial for introducing functionalities, such as amino groups, onto the aromatic rings, which can then be used for further modifications.
One common strategy is the direct nitration of the parent phenol. For instance, 5-chloro-2-(2,4-dichlorophenoxy)-4-nitrophenol can be synthesized by reacting triclosan (B1682465) with nitric acid in chloroform (B151607) at a controlled temperature of 0–5 °C. nih.gov This reaction introduces a nitro group onto the phenolic ring, creating a key precursor for further chemical transformations. nih.gov
Another approach involves the coupling of two different substituted benzene (B151609) rings, where one already contains the nitro functionality. An example is the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene. This is achieved through an Ullmann-type condensation reaction between 4-chlorophenol and 3,4-dichloronitrobenzene. nih.gov The reaction is typically carried out in the presence of a base, like potassium hydroxide (B78521) (KOH), and a copper catalyst at elevated temperatures (110–120 °C). nih.gov This method builds the diphenyl ether core with a pre-installed nitro group, ready for subsequent reduction.
Table 1: Synthesis of Halonitroarene Precursors
| Product | Reactants | Reagents & Conditions |
| 5-chloro-2-(2,4-dichlorophenoxy)-4-nitrophenol | Triclosan, Nitric acid | Chloroform, 0–5 °C, 30 minutes |
| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | 4-chlorophenol, 3,4-dichloronitrobenzene | KOH, Copper catalyst, 110–120 °C, 2.5 hours |
Reductive Transformation of Nitro Compounds to Amine Intermediates
The conversion of nitro compounds into their corresponding amines is a fundamental step in the synthesis of many derivatives, as the amino group serves as a versatile handle for further functionalization. masterorganicchemistry.comresearchgate.net This transformation is particularly important in the synthesis of analogs of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- designed for specific biological targets. nih.gov
A variety of methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.comwikipedia.org Common approaches include:
Catalytic Hydrogenation: Using catalysts such as palladium-on-carbon, platinum, or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.org
Metal-Acid Systems: Employing easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.com
In the targeted synthesis of triclosan analogs, specific and mild reducing agents are often preferred to avoid side reactions with other functional groups. For example, the reduction of 5-chloro-2-(2,4-dichlorophenoxy)-4-nitrophenol to its corresponding amine has been successfully achieved using tin(II) chloride dihydrate (SnCl₂·2H₂O). nih.gov This method is effective for converting the nitro-triclosan precursor into the amino derivative, which can then be used in subsequent synthetic steps, such as the preparation of propargylated analogs for click chemistry reactions. nih.gov Similarly, the synthesis of 2-(2'-Amino-4'-chloro-phenoxy)-5-chloro-phenol, an analog designed as an enzyme inhibitor, involves the reduction of the corresponding 2'-nitro precursor. nih.gov
Table 2: Reagents for Reduction of Aromatic Nitro Compounds
| Method | Reagents | Notes |
| Catalytic Hydrogenation | H₂, Pd/C, Pt, or Raney Nickel | Widely used, efficient method. masterorganicchemistry.comwikipedia.org |
| Metal in Acid | Fe, Sn, or Zn with HCl | Classic method for nitro group reduction. masterorganicchemistry.com |
| Tin(II) Chloride | SnCl₂·2H₂O | A milder reagent used for targeted synthesis of triclosan analogs. nih.gov |
| Sodium Hydrosulfite | Na₂S₂O₃ | Can be used for selective reductions. wikipedia.org |
Chemical Modifications and Analog Synthesis for Research Purposes
Modifying the structure of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- is a key strategy for investigating its mechanisms of action and for developing new compounds with tailored properties.
Derivatization for Mechanistic Probes
The synthesis of specifically designed analogs allows researchers to probe the interactions between the parent molecule and its biological targets. By systematically altering functional groups on the triclosan scaffold, structure-activity relationships can be established.
A structure-based approach has been used to develop 2'-substituted analogs of triclosan to investigate their inhibitory potential against the enoyl-acyl carrier protein reductase (ENR) of Plasmodium falciparum (PfENR), a key enzyme in malaria parasite fatty acid synthesis. nih.gov In this study, the chlorine atom at the 2' position was replaced with other functional groups, such as nitro (NO₂) and amino (NH₂) groups. nih.gov The resulting compounds, 5-chloro-2-(4'-chloro-2'-nitro-phenoxy)-phenol and 2-(2'-Amino-4'-chloro-phenoxy)-5-chloro-phenol, were synthesized and evaluated. nih.gov These analogs showed significant inhibitory potency against the purified enzyme and inhibited parasite growth in culture, providing valuable insights into the binding requirements of the enzyme's active site. nih.gov
Another derivatization strategy involves creating dimers of triclosan linked by various spacers, including those incorporating a 1,2,3-triazole scaffold via click chemistry. nih.gov These modifications are designed to explore new binding modes or interactions with biological targets. nih.gov Furthermore, derivatization is also employed as an analytical tool. For instance, tert-butyldimethylsilylated (TBDMS) derivatization of the phenolic hydroxyl group facilitates analysis by gas chromatography-mass spectrometry (GC/MS). nih.govresearchgate.net
Synthesis of Glycosylated Analogs
Glycosylation, the attachment of a sugar moiety to a molecule, is a strategy used to modify the physicochemical properties of a compound, such as its water solubility, and to create targeted prodrugs. nih.govresearchgate.net Since the expression of glycosidase enzymes varies among different bacteria, glycoside derivatives of antibacterial agents can offer enhanced selectivity. nih.govresearchgate.net
Several α-D- and β-D-glycopyranosides of triclosan have been synthesized and characterized. nih.govresearchgate.netreading.ac.uk The synthesis is typically a two-step process:
Glycosylation: The parent molecule, triclosan, is reacted with a protected acetylated sugar bromide (an acetobromo-derivative) in the presence of a base, such as 1M sodium hydroxide (NaOH), in a water/acetone solvent system. This step selectively forms the desired trans-linked protected glycopyranosides. reading.ac.uk
Deprotection: The acetyl protecting groups are removed from the sugar moiety. This is commonly achieved using a catalytic amount of potassium carbonate (K₂CO₃) in methanol (B129727) to yield the final triclosan glycoside. reading.ac.uk
These glycosylated analogs have demonstrated potent and more selective antibacterial activity compared to the parent triclosan, along with improved water solubility. nih.govresearchgate.net For example, the β-galactoside and α-arabinoside derivatives showed significant activity against several strains of S. aureus and S. haemolyticus. nih.govresearchgate.net
Table 3: Synthesized Glycosylated Analogs of Triclosan
| Analog Name | Anomeric Linkage | Synthesis Steps |
| Triclosan-β-D-galactopyranoside | β | 1. Reaction with acetobromo-β-D-galactose & NaOH2. Deprotection with K₂CO₃/MeOH |
| Triclosan-β-D-glucopyranoside | β | 1. Reaction with acetobromo-β-D-glucose & NaOH2. Deprotection with K₂CO₃/MeOH |
| Triclosan-α-D-arabinopyranoside | α | 1. Reaction with acetobromo-α-D-arabinose & NaOH2. Deprotection with K₂CO₃/MeOH |
| Triclosan-α-D-glucopyranoside | α | 1. Glycosidation with acetate (B1210297) donor2. Deprotection with K₂CO₃/MeOH |
Environmental Occurrence and Distribution Dynamics of Phenol, 5 Chloro 2 3,4 Dichlorophenoxy
Distribution in Terrestrial and Sedimentary Matrices
No research was found that specifically investigates the distribution of Phenol (B47542), 5-chloro-2-(3,4-dichlorophenoxy)- in soil, sediment, or other terrestrial and sedimentary matrices.
Environmental Source Identification and Introduction Pathways
Specific anthropogenic or natural sources for Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- have not been identified in the reviewed literature. While chlorophenols, in general, can originate from industrial processes and the degradation of pesticides, the direct pathways for the introduction of this specific isomer into the environment are not documented. unl.pt
Anthropogenic Contributions to Environmental Loadings
There is no available data detailing the anthropogenic contributions to the environmental loading of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. General sources of phenolic compounds include industrial and municipal waste discharge, but specific information for this compound is absent. cdc.govcpcb.nic.in
Formation via Natural Processes in Environmental Systems
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, commonly known as triclosan (B1682465), is a synthetic, broad-spectrum antimicrobial agent. researchgate.netresearchgate.netpubcompare.ai Its presence in the environment is a direct result of its widespread use in a variety of personal care and consumer products, leading to its release into wastewater systems. researchgate.netnih.gov Scientific literature indicates that triclosan is produced industrially through chemical synthesis. nih.govgoogle.com There is currently no evidence to suggest that Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- is formed through natural biological or geological processes in the environment. Its detection in environmental compartments is consistently linked to anthropogenic contamination. researchgate.netnih.gov
While triclosan itself is not naturally produced, its core chemical structures—chlorinated phenols and diaryl ethers—have natural analogs. Some simpler chlorinated phenols can be synthesized in the environment through natural processes. pjoes.comresearchgate.net This biosynthesis is primarily mediated by enzymes.
Natural Synthesis of Chlorinated Phenols
Certain plants, fungi, and other microorganisms can produce chlorinated phenols. pjoes.com The synthesis involves the enzyme chloroperoxidase, which facilitates the chlorination of naturally occurring phenolic compounds in the presence of chloride ions and hydrogen peroxide. pjoes.comunl.pt
Research has identified several organisms capable of this process. For example, fungi from the Hypholoma genus are known to synthesize chlorinated phenols. pjoes.com Laboratory studies have also demonstrated that the fungus Caldariomyces fumago can produce 2,4,6-trichlorophenol (B30397) through the action of chloroperoxidase. unl.pt These naturally formed chlorophenols are distinct from the complex, industrially synthesized structure of triclosan.
The table below provides examples of organisms and the types of simpler chlorinated phenols they can naturally produce.
| Organism/System | Enzyme | Naturally Formed Compound(s) | Reference(s) |
| Fungi (Hypholoma genera) | Chloroperoxidase | Chlorinated phenols | pjoes.com |
| Fungus (Caldariomyces fumago) | Chloroperoxidase | 2,4,6-Trichlorophenol | unl.pt |
| Plants & Microorganisms | Chloroperoxidase | Various Chlorinated phenols | pjoes.com |
| Arthrobacter sp. | Hydroxylase | Dichlorocatechols, Chlorocatechols | acs.org |
Additionally, the diaryl ether linkage, which connects the two aromatic rings in the triclosan molecule, is a structural motif found in numerous natural products synthesized by various organisms. beilstein-journals.orgcapes.gov.br However, the specific polychlorinated diaryl ether structure of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- is a hallmark of its artificial synthesis and is not known to be biosynthesized. nih.govgoogle.com
Mechanisms and Kinetics of Environmental Transformation of Phenol, 5 Chloro 2 3,4 Dichlorophenoxy
Phototransformation Pathways in Aquatic Environments
Phototransformation is a critical degradation pathway for this compound in sunlit surface waters. unito.it This process can occur through direct absorption of light or via indirect reactions with photochemically produced reactive species.
Direct photolysis involves the degradation of a molecule upon the direct absorption of solar radiation. For the triclosan (B1682465) isomer, this pathway is highly significant, particularly for its anionic (phenolate) form, which absorbs light more strongly within the solar spectrum. acs.org The process is rapid under continuous irradiation, with a calculated aqueous photolytic half-life as short as 41 minutes under certain laboratory conditions. europa.eu
The primary mechanisms in direct photolysis include:
Homolytic Scission of the Ether Bond : This involves the cleavage of the ether linkage, a key structural feature of the molecule. researchgate.net
Dechlorination : The removal of chlorine atoms from the aromatic rings. researchgate.net
Ring Closure : A significant concern in the photolysis of the triclosan anion is an intramolecular cyclization reaction following the cleavage of a C-Cl bond, which can lead to the formation of chlorinated dibenzo-p-dioxins, such as 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD). europa.euresearchgate.netresearchgate.net
The kinetics of direct photolysis are often modeled using pseudo-first-order rate constants. Studies on triclosan have shown that degradation is significantly faster under UV-C (254 nm) and simulated solar irradiation compared to its stability in the dark. mdpi.com One major transformation product consistently identified is 2,4-dichlorophenol (B122985), which can account for a large percentage of the parent compound after treatment. europa.eu
Table 1: Selected Kinetic Data for Direct Photolysis of Triclosan
| Condition | Parameter | Value | Source |
|---|---|---|---|
| Aqueous solution (pH 7), artificial light | Half-life (t½) | 41 minutes | europa.eu |
| Lake water | Half-life (t½) | Up to 10 days | europa.eu |
| UV-C System (pH 9.4) | Oxidation Percentage | >99% after 12 min | nih.gov |
| UV-C System (pH 9.4) | Rate Constant (k') | 0.189 min⁻¹ | nih.gov |
| Phenolate (B1203915) form in pure water | Quantum Yield (Φ) | 0.41 | acs.org |
In natural waters, indirect photolysis, mediated by reactive oxygen species (ROS), can be a significant transformation pathway. mdpi.comnih.gov These reactive intermediates are generated from the irradiation of naturally occurring substances in the water, such as chromophoric dissolved organic matter (CDOM) and nitrate.
Key reactive species and their roles include:
Hydroxyl Radicals (•OH) : These are highly reactive, non-selective oxidants that can rapidly degrade organic pollutants. nih.govnih.gov The reaction with •OH is considered a potentially significant degradation pathway in waters with low dissolved organic carbon (DOC). nih.gov The addition of radical scavengers has been shown to significantly reduce the degradation of triclosan, confirming the importance of radical-mediated pathways. nih.govelsevierpure.com
Triplet States of Chromophoric Dissolved Organic Matter (³CDOM): When CDOM absorbs sunlight, it can form an excited triplet state (³CDOM), which can act as a photosensitizer. nih.gov This excited state can transfer energy to the target compound or other molecules, initiating degradation reactions. Model calculations suggest that reaction with ³CDOM* could be the main transformation pathway in deep waters with high DOC content. nih.gov This triplet-sensitized transformation may also contribute to the formation of dioxin congeners. unito.itnih.gov
The relative importance of direct versus indirect photolysis depends heavily on the specific chemistry of the aquatic environment. nih.gov
Several environmental factors can significantly influence the rate and pathways of photodegradation in aquatic systems.
pH : The pH of the water is a critical parameter because Phenol (B47542), 5-chloro-2-(3,4-dichlorophenoxy)- has a phenolic hydroxyl group with a pKa value around 8. nih.gov
At pH values below the pKa, the neutral, protonated form (HTric) dominates.
At pH values above the pKa, the anionic, deprotonated phenolate form (Tric⁻) is prevalent. The phenolate form absorbs light at longer wavelengths and with greater intensity, leading to a significantly higher rate of direct photolysis compared to the neutral form. acs.orgresearchgate.net Therefore, photodegradation is generally faster in more alkaline waters. researchgate.netscholaris.ca
Dissolved Organic Carbon (DOC) : DOC, often measured as CDOM, has a dual role in photodegradation.
Photosensitization : As mentioned, CDOM is the primary source of reactive species like ³CDOM* and •OH, thus promoting indirect photoreactions. nih.gov
Light Screening : DOC absorbs sunlight, which can reduce the amount of light available to the target compound, thereby inhibiting direct photolysis. This effect becomes more pronounced in waters with high DOC concentrations. scholaris.ca
The net effect of DOC depends on the balance between these competing processes. In high-DOC waters, indirect photolysis may dominate, whereas in low-DOC waters, direct photolysis and reactions with •OH may be more important. nih.gov
Table 2: Summary of Environmental Parameter Effects on Photodegradation
| Parameter | Effect on Rate | Mechanism | Source |
|---|---|---|---|
| Increasing pH (above pKa ~8) | Increase | Favors the more photoreactive anionic (phenolate) form, which has a higher light absorption rate. | acs.orgresearchgate.netscholaris.ca |
| Increasing Dissolved Organic Carbon (DOC) | Variable (Increase or Decrease) | Can increase the rate by acting as a photosensitizer (generating reactive species) or decrease the rate via light screening. | nih.govscholaris.ca |
Biotransformation and Microbial Degradation Processes
In addition to phototransformation, microbial degradation is another key process that determines the environmental fate of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. This is particularly important in environments with limited light exposure, such as sediments and wastewater treatment plants.
Under aerobic conditions (in the presence of oxygen), the compound is susceptible to biodegradation by various microorganisms. europa.eu Studies on activated sludge from wastewater treatment plants show that removal occurs mainly under aerobic conditions, with removal rates being low under anoxic or anaerobic conditions. bohrium.comaau.dk In one laboratory study, 75% of the triclosan was removed aerobically within 150 hours. bohrium.comaau.dk Several bacterial strains, including those from the genera Sphingomonas, Pseudomonas, and Burkholderia, have been identified as capable of degrading triclosan. europa.eunih.gov
The initial steps in the aerobic biodegradation of this class of compounds typically involve enzymatic attacks that modify the molecule, making it more susceptible to further breakdown.
Hydroxylation : This is a common initial step where a hydroxyl (-OH) group is added to one or both of the aromatic rings. nih.govresearchgate.net This reaction is often catalyzed by monooxygenase or dioxygenase enzymes. researchgate.net The formation of monohydroxy- and dihydroxy-triclosan intermediates has been observed, indicating that hydroxylation is a key pathway. nih.govresearchgate.net
Dechlorination : This process involves the removal of chlorine atoms from the molecule, which is a critical detoxification step. researchgate.net Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, can occur. researchgate.net The detoxification of the compound has been linked to both dechlorination and oxidation processes. nih.gov
Following these initial attacks, the ether bond is often cleaved, breaking the molecule into simpler chlorinated phenols and catechols, such as 2,4-dichlorophenol and 4-chlorophenol (B41353). nih.govnih.gov These smaller molecules can then be further degraded and potentially mineralized by microbial communities. mdpi.com
Anaerobic Reductive Dechlorination
Under anaerobic conditions, a key transformation pathway for Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- is reductive dechlorination, where chlorine atoms are sequentially removed from the molecule. This process is primarily a biological one, mediated by specific microbial consortia.
Recent research has identified specific microbial communities responsible for the anaerobic reductive dechlorination of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. Studies conducted on freshwater sediment microcosms have demonstrated the involvement of organohalide-respiring bacteria (OHRB). In particular, members of the class Dehalococcoidia, such as Dehalococcoides and Dehalogenimonas, have been shown to play a crucial role. acs.org These specialized bacteria utilize chlorinated compounds as electron acceptors in their respiration, a process known as dehalorespiration. The growth of these specific microbial populations has been directly correlated with the dechlorination of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- and its intermediates. acs.org
The anaerobic reductive dechlorination of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- proceeds in a stepwise manner. The process begins with the removal of a chlorine atom to form a dichlorinated congener, referred to as diclosan (B56750). acs.org This is then followed by the removal of a second chlorine atom, resulting in the formation of a monochlorinated TCS congener, 5-chloro-2-phenoxyphenol. acs.org
The sequential nature of this dechlorination is linked to the specificity of the microbial consortia involved. For instance, the growth of Dehalococcoides has been associated with the initial dechlorination step, from the parent compound to diclosan. Subsequently, the growth of Dehalogenimonas has been observed during the dechlorination of diclosan to the monochlorinated phenol. acs.org Following dechlorination, the resulting phenolic compounds can be further metabolized under anaerobic conditions, potentially leading to ring cleavage, although this subsequent metabolization is less well-documented than the initial dechlorination steps.
Enzymatic Biotransformation by Lignin-Modifying Enzymes and Other Biocatalysts
A variety of enzymes, particularly those involved in the degradation of lignin, have shown potential for the biotransformation of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. These lignin-modifying enzymes (LMEs) are primarily produced by white-rot fungi and some bacteria, and they include laccases and manganese peroxidases (MnPs).
Laccases (EC 1.10.3.2) are multi-copper oxidases that can oxidize a broad range of phenolic compounds. In the absence of redox mediators, laccase-mediated transformation of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- can lead to the formation of dimers and trimers through oxidative coupling reactions. nih.gov However, in the presence of redox mediators such as 1-hydroxybenzotriazole (B26582) (HBT) or syringaldehyde, the transformation is enhanced and can lead to the cleavage of the ether bond and subsequent dechlorination, producing smaller, less toxic molecules like 2,4-dichlorophenol and 2-chlorohydroquinone. nih.gov
Manganese peroxidases (EC 1.11.1.13) are heme-containing peroxidases that require Mn(II) as a substrate. MnP has been shown to be highly effective in the elimination of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. nih.gov The enzyme oxidizes Mn(II) to Mn(III), which in turn acts as a diffusible redox mediator to oxidize the target compound. This enzymatic treatment has been demonstrated to significantly reduce the toxicity of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. nih.gov
Other biocatalysts, such as soybean peroxidase, have also been investigated for their ability to degrade chlorinated phenols, which are breakdown products of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. mdpi.com
Table 1: Lignin-Modifying Enzymes in the Biotransformation of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-
| Enzyme | Source Organism (Example) | Mechanism of Action | Transformation Products |
|---|---|---|---|
| Laccase | Ganoderma lucidum | Oxidative coupling (without mediators); Ether bond cleavage and dechlorination (with mediators) | Dimers, trimers, 2,4-dichlorophenol, 2-chlorohydroquinone |
| Manganese Peroxidase (MnP) | White-rot fungi | Oxidation via Mn(III) | Not specified, but leads to significant parent compound removal |
Chemical and Electrochemical Degradation Pathways
In addition to biological transformation, Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- can be degraded through various chemical and electrochemical processes. A key pathway in these abiotic transformations is the reductive cleavage of the carbon-halogen bonds.
Reductive Cleavage of Aryl Halogen Bonds
The carbon-chlorine bonds in the aromatic rings of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- are susceptible to reductive cleavage. This process involves the addition of electrons to the molecule, leading to the breaking of the C-Cl bond and the removal of the chlorine atom, which is replaced by a hydrogen atom.
Electrochemical reduction is a promising method for achieving this transformation. By applying a potential at a cathode, electrons can be directly transferred to the Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- molecule, initiating the dechlorination process. The use of catalytic electrode materials, such as palladium, can significantly enhance the efficiency of this electrochemical reductive dechlorination. researchgate.net
Studies have shown that electrochemical reduction can lead to the sequential removal of chlorine atoms. The primary products of this process are typically 1- and 2-chlorinated isomers of the parent compound. researchgate.net With continued reduction, complete dechlorination can be achieved, resulting in the formation of 2-phenoxyphenol. researchgate.net This electrochemical approach offers a controlled method for the degradation of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- into less halogenated and potentially less toxic products.
Table 2: Chemical and Electrochemical Degradation of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-
| Degradation Method | Key Process | Primary Transformation Products |
|---|---|---|
| Electrochemical Reduction | Reductive cleavage of C-Cl bonds | 1- and 2-chlorinated isomers, 2-phenoxyphenol |
Oxidative Transformation Processes
The environmental persistence of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, commonly known as triclosan, is significantly influenced by various oxidative transformation processes. These processes, driven by chemical and biological factors, contribute to its degradation and the formation of various byproducts. The primary oxidative pathways include photodegradation, oxidation by metal oxides, and ozonation.
Photodegradation (Photolysis):
Direct photolysis is a major pathway for the transformation of triclosan in aquatic environments. nih.gov This process is highly dependent on the pH of the water, as triclosan (with a pKa of approximately 8.1) exists in both neutral (HTric) and anionic (Tric⁻) forms in natural waters. mdpi.com The anionic form is more susceptible to phototransformation due to its greater absorption of sunlight. nih.gov The photodegradation of triclosan can be rapid, with a reported aqueous photolytic half-life of as short as 41 minutes under continuous artificial light irradiation. europa.eu However, in natural lake water, the half-life can extend up to 10 days. europa.eu The quantum yield for the direct phototransformation of the anionic form has been determined to be 0.31 under laboratory conditions. nih.gov
Indirect photoreactions also play a crucial role in the transformation of the neutral form of triclosan. These reactions involve photochemically produced reactive species such as hydroxyl radicals (•OH) and triplet states of chromophoric dissolved organic matter (³CDOM). acs.org Model calculations suggest that reaction with ³CDOM could be the dominant transformation pathway in deep waters with high dissolved organic carbon, while reaction with •OH may prevail in waters with low dissolved organic carbon. acs.org
Oxidation by Manganese Oxides:
In soils and sediments, manganese oxides (such as δ-MnO₂ and MnOOH) can facilitate the oxidative transformation of triclosan. acs.orgnih.gov The reaction is rapid and involves the oxidation of the phenol moiety of the triclosan molecule. acs.orgnih.gov The process is first-order with respect to both triclosan and the manganese oxide. acs.orgnih.gov The reaction rate is pH-dependent, increasing as the pH decreases. acs.orgnih.gov The proposed mechanism involves the formation of a surface precursor complex between triclosan and the surface-bound Mn(IV), followed by the oxidation of triclosan to a phenoxy radical. This radical can then undergo coupling and further oxidation to form the final products. acs.orgnih.gov
Ozonation:
Ozonation is an effective process for the removal of triclosan in water treatment settings. researchgate.net Ozone reacts readily with triclosan, leading to its degradation. The process can result in almost complete removal of the parent compound. researchgate.net However, ozonation leads to the formation of several transformation products, including 2,4-dichlorophenol, chloro-catechol, and hydroxylated derivatives of triclosan. researchgate.net
The following table summarizes the key oxidative transformation processes for Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-.
| Process | Key Reactants/Conditions | Primary Mechanism | Influencing Factors |
| Photodegradation | Sunlight/UV light | Direct photolysis of the anionic form; Indirect photoreactions with •OH and ³CDOM* | pH, Dissolved Organic Carbon |
| Oxidation by Manganese Oxides | δ-MnO₂, MnOOH | Formation of a surface complex followed by oxidation to a phenoxy radical | pH, Presence of other metal ions and natural organic matter |
| Ozonation | Ozone (O₃) | Direct reaction with the triclosan molecule | Ozone dose, Water matrix |
Formation and Characterization of Environmental Transformation Products
The oxidative transformation of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- results in a diverse array of byproducts, some of which may be more persistent or toxic than the parent compound. researchgate.net The characterization of these transformation products is crucial for a comprehensive understanding of the environmental fate and impact of triclosan.
Generation of Polychlorinated Dibenzo-p-dioxin Congeners
A significant concern associated with the environmental transformation of triclosan is the formation of polychlorinated dibenzo-p-dioxins (PCDDs). Photochemical transformation, particularly through direct photolysis, is a key pathway for the generation of these toxic compounds. nih.gov The irradiation of triclosan in aqueous solutions with sunlight or UV light can lead to the formation of several PCDD congeners. nih.goveuropa.eu
Research has identified the following PCDD congeners as transformation products of triclosan:
2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) nih.goveuropa.eu
2,7-dichlorodibenzo-p-dioxin (2,7-DCDD) europa.eu
1,2,8-trichlorodibenzo-p-dioxin (1,2,8-TriCDD) nih.gov
2,3,7-trichlorodibenzo-p-dioxin (2,3,7-TriCDD) nih.gov
1,2,3,8-tetrachlorodibenzo-p-dioxin (1,2,3,8-TCDD) nih.gov
The formation of dioxins is influenced by environmental conditions. For instance, the conversion of triclosan to DCDD has been observed to vary based on pH and the wavelength of light, with conversion rates ranging from 1% to 12%. nih.gov The presence of triclosan on surfaces like kaolinite (B1170537) has been shown to foster the formation of dioxin derivatives with higher efficiency compared to aqueous solutions. acs.org
Formation of Chlorophenols (e.g., Dichlorophenols, Trichlorophenols)
Chlorophenols are a major class of byproducts formed during the transformation of triclosan. nih.gov Cleavage of the ether bond in the triclosan molecule is a primary mechanism leading to their formation. europa.euacs.org
2,4-Dichlorophenol (2,4-DCP) is a frequently identified and major transformation product. europa.euacs.orgresearchgate.net It can be formed through various processes, including:
Photodegradation: During photolysis, 2,4-DCP can account for a significant percentage of the degraded triclosan. europa.eu
Oxidation by Manganese Oxides: A trace amount of 2,4-DCP is produced during the oxidation of triclosan by manganese oxides, indicating the breaking of the ether linkage. acs.orgnih.gov
Ozonation: Ozonation of triclosan also leads to the formation of 2,4-DCP. researchgate.net
Biodegradation: Microbial degradation of triclosan can also yield 2,4-DCP as an intermediate. mdpi.com
Other chlorophenols that have been identified as transformation products include:
4-chlorophenol nih.gov
2,4,6-trichlorophenol (B30397) (2,4,6-TCP) nih.gov
The formation of these chlorophenols is a critical aspect of the environmental fate of triclosan, as some of these compounds are known to have their own toxicological effects. nih.gov
Identification of Other Stable and Unstable Byproducts (e.g., Hydroxylated Diphenyl Ethers)
Beyond dioxins and chlorophenols, a variety of other stable and unstable byproducts are formed during the environmental transformation of triclosan. These include hydroxylated diphenyl ethers, quinone and hydroquinone (B1673460) derivatives, and methylated forms of triclosan.
Hydroxylated Diphenyl Ethers: During chlorination of triclosan in water, tetra- and penta-chlorinated hydroxylated diphenyl ethers have been identified. europa.eu Ozonation also produces mono- and di-hydroxy-triclosan. researchgate.net
Quinone and Hydroquinone Derivatives: The oxidation of triclosan by manganese oxides primarily yields coupling and p-(hydro)quinone products. acs.orgnih.gov During photocatalytic degradation, the formation of quinone and hydroquinone has also been observed. researchgate.net Specific identified compounds include 2-chlorohydroquinone. nih.gov
Other Byproducts:
4-Chlorocatechol: This compound has been detected during the photodegradation of triclosan. mdpi.com
Methyl-triclosan (mTCS): This is a biodegradation product formed under aerobic conditions through the O-methylation of the hydroxyl group on the triclosan molecule. nih.gov Methyl-triclosan is more lipophilic than its parent compound and has a higher potential for bioaccumulation. nih.gov
The following table summarizes the major classes of environmental transformation products of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-.
| Product Class | Specific Examples | Formation Pathways |
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | 2,8-DCDD, 2,7-DCDD, 1,2,8-TriCDD, 2,3,7-TriCDD, 1,2,3,8-TCDD | Photodegradation (Photolysis) |
| Chlorophenols | 2,4-Dichlorophenol, 4-Chlorophenol, 2,4,6-Trichlorophenol | Photodegradation, Oxidation by Manganese Oxides, Ozonation, Biodegradation |
| Hydroxylated Diphenyl Ethers | Mono-hydroxy-triclosan, Di-hydroxy-triclosan, Tetra- and Penta-chlorinated hydroxylated diphenyl ethers | Ozonation, Chlorination |
| Quinone and Hydroquinone Derivatives | p-(hydro)quinone products, 2-chlorohydroquinone | Oxidation by Manganese Oxides, Photodegradation |
| Other Byproducts | 4-Chlorocatechol, Methyl-triclosan | Photodegradation, Biodegradation |
Advanced Analytical Methodologies for Detection and Quantification of Phenol, 5 Chloro 2 3,4 Dichlorophenoxy
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating Phenol (B47542), 5-chloro-2-(3,4-dichlorophenoxy)- from complex sample matrices prior to its detection. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analyte.
Gas Chromatography (GC) for Volatile Species
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, derivatization is often required to increase its volatility and thermal stability, thereby improving its chromatographic behavior. chromatographyonline.com A common derivatization technique is silylation, for instance, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a more volatile tert-butyldimethylsilyl (TBDMS) ether. nih.govresearchgate.net
GC analysis is typically performed on capillary columns with non-polar or medium-polarity stationary phases. A frequently used column is the DB-5, or a similar 5% phenyl-methylpolysiloxane phase, which provides good resolution for a wide range of organic compounds. chromatographyonline.comscielo.org.za Temperature programming is employed to ensure the efficient elution of the analyte and separation from matrix interferences.
Table 1: Example GC Parameters for Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- Analysis
| Parameter | Value | Reference |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) | chromatographyonline.com |
| Injector | Splitless | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Oven Program | Initial 110°C (1 min), ramp to 225°C at 120°C/min (hold 0.5 min), then to 300°C at 10°C/min (hold 2 min) | chromatographyonline.com |
| Detector | Mass Spectrometer (MS) or Atomic Emission Detector (AED) | chromatographyonline.comnih.gov |
Liquid Chromatography (LC) for Polar Compounds
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is highly suitable for the analysis of polar and non-volatile compounds like Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- without the need for derivatization. chromatographyonline.comnih.gov Reversed-phase chromatography is the most common mode of separation, utilizing a non-polar stationary phase and a polar mobile phase.
C18 and C8 columns are widely employed for the separation of this compound from various sample matrices. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with the addition of modifiers like acetic acid or phosphate (B84403) buffers to control the pH and improve peak shape. nih.govresearchgate.netbceln.ca
Table 2: Example LC Parameters for Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- Analysis
| Parameter | Value | Reference |
| Column | Agilent SB-C8 (250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Methanol and 0.01 mol L⁻¹ phosphate buffer (pH 3.0) (72:28, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detector | UV (280 nm) or Mass Spectrometer (MS) | nih.govnih.gov |
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides high selectivity and sensitivity for the identification and quantification of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-.
Single and Tandem Mass Spectrometry (MS/MS) Approaches
In single mass spectrometry, the mass spectrometer is operated in either full-scan mode to acquire a mass spectrum of the analyte or in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target compound are monitored, significantly enhancing sensitivity and selectivity. nih.gov
Tandem mass spectrometry (MS/MS) offers even greater selectivity and is particularly useful for analyzing complex matrices. chromatographyonline.com In MS/MS, a precursor ion of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are monitored in the second mass analyzer. This technique provides a highly specific "fingerprint" for the compound, minimizing the likelihood of false positives. nih.govnih.gov
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. nih.gov This capability is invaluable for the structural elucidation of metabolites and degradation products of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. nih.gov For instance, LC-HRMS/MS has been employed to identify various metabolites, including glucuronide and sulfate (B86663) conjugates, by accurately measuring the mass of the parent and fragment ions. nih.gov
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step in the analytical workflow to isolate Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of extraction technique depends on the nature of the sample matrix.
For aqueous samples such as river water and wastewater, solid-phase extraction (SPE) is a widely used technique. nih.govthermofisher.comresearchgate.net SPE cartridges packed with a sorbent material, such as C18 or Oasis HLB, are used to retain the analyte from the water sample, which is then eluted with a small volume of an organic solvent. thermofisher.comresearchgate.net
For solid and semi-solid samples like sludge and sediments, more rigorous extraction methods are required. Liquid-liquid extraction (LLE) has been used for the extraction from wastewater and sludge samples. nih.govPressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) are other techniques that utilize elevated temperature and pressure to enhance extraction efficiency from solid matrices. nih.govresearchgate.net
A particularly effective technique for complex biological and food samples is matrix solid-phase dispersion (MSPD) . nih.gov In MSPD, the sample is blended with a solid support (dispersant), which simultaneously disrupts the sample matrix and disperses it onto the support material. This mixture is then packed into a column, and the analyte is eluted with an appropriate solvent, combining extraction and cleanup into a single step. nih.gov
Table 3: Overview of Sample Preparation Techniques
| Technique | Sample Matrix | Key Steps | Reference |
| Solid-Phase Extraction (SPE) | Water | Conditioning of sorbent, sample loading, washing, elution with organic solvent. | nih.govthermofisher.comresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Wastewater, Sludge | Extraction of the analyte from the aqueous phase into an immiscible organic solvent. | nih.gov |
| Matrix Solid-Phase Dispersion (MSPD) | Biota, Foodstuff | Blending of the sample with a solid support, packing into a column, and elution of the analyte. | nih.gov |
Electrochemical Characterization Techniques
Electrochemical methods offer a powerful tool for investigating the redox behavior and degradation pathways of triclosan (B1682465). These techniques are valuable for both quantitative analysis and for studying the compound's environmental fate.
Cyclic voltammetry (CV) has been employed to investigate the electrochemical behavior of triclosan. Studies consistently show that triclosan undergoes an irreversible oxidation process at a glassy carbon or screen-printed carbon electrode. researchgate.netbrjac.com.br A single, well-defined anodic (oxidation) peak is typically observed, with no corresponding peak on the reverse scan, confirming the irreversible nature of the reaction. brjac.com.br
The potential at which this oxidation occurs is dependent on the pH of the solution. researchgate.netbrjac.com.br As the pH increases, the oxidation peak potential shifts to less positive values. brjac.com.brelectrochemsci.org For example, in one study, the oxidation peak potential was observed at +0.82 V (vs. Ag/AgCl) in an acetate (B1210297) solution at pH 3.4. brjac.com.br A plot of the peak potential versus pH can be used to determine the pKa value of the phenolic moiety, which has been calculated as 7.9, in agreement with literature values. researchgate.net While the primary electrochemical event observed is oxidation, these CV studies are fundamental to understanding the compound's redox properties, which is a prerequisite for developing electrochemical degradation methods.
Table 3: Cyclic Voltammetry Data for the Oxidation of Triclosan
Electrode Material pH Condition Observed Process Peak Potential (Eₚ) Key Finding Reference Screen-Printed Carbon Electrode (SPCE) 6.0 - 12.0 Irreversible Oxidation pH-dependent Determined pKa of 7.9 from Eₚ vs. pH plot. Glassy Carbon Electrode (GCE) 3.4 (Acetate solution) Irreversible Oxidation +0.82 V vs. Ag/AgCl Oxidation potential shifts to more negative values with increasing pH. researchgate.net Glassy Carbon Electrode (GCE) 7.0 (Phosphate buffer) Irreversible Oxidation +0.51 V Confirmed irreversibility via forward and backward components of the current. researchgate.net
Controlled-potential electrolysis, and related electrochemical advanced oxidation processes like the electro-Fenton method, are effective for studying and achieving the degradation of triclosan. nih.govresearchgate.net These techniques utilize hydroxyl radicals (•OH), a powerful oxidizing agent, to break down the triclosan molecule. researchgate.net
In electro-Fenton systems, the degradation of triclosan has been shown to be highly efficient, with complete removal from aqueous solutions. nih.govresearchgate.net The degradation process involves multiple pathways, including the cleavage of the ether bond, hydroxylation of the aromatic rings, and subsequent mineralization. bohrium.com Studies have identified several degradation by-products, providing insight into the reaction mechanism. researchgate.net Aromatic intermediates such as 2,4-dichlorophenol (B122985), 4-chlorocatechol, and chlorohydroquinone (B41787) have been detected, along with short-chain carboxylic acids like glyoxylic, maleic, and oxalic acids as the degradation progresses. researchgate.netosti.gov The efficiency and by-products of the degradation can be influenced by experimental conditions such as the anode material (e.g., Pt vs. BDD), current density, and the ionic strength of the electrolytic solution. nih.govresearchgate.net Other electrochemical approaches, such as combining electrocoagulation with persulfate radicals, have also demonstrated high degradation efficiencies, achieving up to 99.5% removal under optimal conditions. deswater.com
Table 4: Summary of Electrochemical Degradation Studies of Triclosan
Electrochemical Method Anode/System Key Conditions Degradation Efficiency Identified Degradation Products/Pathways Reference Electro-Fenton Pt or Boron-Doped Diamond (BDD) pH 3.0 Complete removal 2,4-dichlorophenol, 4-chlorocatechol, chlorohydroquinone, maleic acid, oxalic acid, formic acid. [7, 12] Electrochemical Oxidation Ti/SnO₂-Sb/PbO₂ Current density: 10 mA cm⁻² Rate constant up to 0.095 min⁻¹ Ether-bond cleavage, hydroxylation, cyclization, dehydrogenation, carboxylation. researchgate.net Electro-Fenton Carbon cloth electrodes Factorial design of experiments >95% By-products dependent on ionic strength of the solution. researchgate.net Persulfate-Electrocoagulation (PS-EC) Iron electrodes pH 7, Current density: 2.71 mA/cm² Up to 99.5% Not specified bohrium.com
Mechanistic Investigations and Structure Activity Relationships Sar of Phenol, 5 Chloro 2 3,4 Dichlorophenoxy
Molecular-Level Interactions in Bioremediation and Microbial Systems
The fate of Phenol (B47542), 5-chloro-2-(3,4-dichlorophenoxy)- in biological systems is largely dictated by its interactions with microbial enzymes. These molecular-level encounters are the foundation of bioremediation strategies for this class of persistent organic pollutants.
Elucidation of Enzyme-Substrate Interactions in Microorganisms
The biodegradation of chlorinated diphenyl ethers is initiated by enzymatic attack. Studies on Triclosan (B1682465) have identified several key enzymes capable of its transformation, which are also the most probable catalysts for the degradation of its 3,4-dichloro isomer. bohrium.comcalstate.edu Ligninolytic enzymes, particularly laccases and peroxidases produced by white-rot fungi, are central to this process. calstate.edunih.govmdpi.com
Laccases and Peroxidases: These oxidoreductase enzymes catalyze the oxidation of the phenolic moiety of the molecule. mdpi.com For instance, laccase from Trametes versicolor and manganese peroxidase from Pleurotus ostreatus have demonstrated significant efficacy in degrading Triclosan. nih.govresearchgate.net The process involves the enzyme's active site accepting electrons from the phenol group, generating a phenoxy radical. This radical is unstable and undergoes further non-enzymatic reactions, leading to polymerization or cleavage of the molecule. The substitution pattern on the phenoxy ring can influence the accessibility of the substrate to the enzyme's active site, but the fundamental mechanism of action is expected to be similar for the 3,4-dichloro isomer.
Dioxygenases and Monooxygenases: In bacterial systems, such as those involving Pseudomonas and Sphingomonas species, dioxygenase and monooxygenase enzymes play a crucial role. bohrium.comeuropa.eu These enzymes catalyze the insertion of one or two oxygen atoms into the aromatic rings, a critical step that destabilizes the structure and precedes ring cleavage. The interaction involves the binding of the diphenyl ether within a specific pocket of the enzyme, where the catalytic action takes place.
The table below summarizes key enzymes and microbial species involved in the degradation of the model compound Triclosan, which are anticipated to be active against Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-.
| Enzyme Class | Specific Enzyme Example | Microorganism Source | Catalytic Action |
|---|---|---|---|
| Oxidoreductases | Laccase | Trametes versicolor | Oxidation of the phenolic ring |
| Oxidoreductases | Manganese Peroxidase (MnP) | Pleurotus ostreatus | Oxidation via Mn(III) |
| Oxygenases | Dioxygenases | Sphingomonas sp. | Aromatic ring hydroxylation and cleavage |
| Oxygenases | Monooxygenases | Pseudomonas putida | Hydroxylation of the aromatic ring |
Pathways of Microbial Metabolism and Detoxification
The metabolic breakdown of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- is predicted to follow pathways analogous to those established for Triclosan, which involve a sequence of enzymatic reactions aimed at mineralizing the compound or converting it into less toxic substances. nih.govresearchgate.net
The primary metabolic pathways include:
Ether Bond Cleavage: A fundamental step is the cleavage of the diphenyl ether bond. researchgate.net This can be initiated by hydroxylating enzymes, resulting in the formation of a chlorinated phenol and a corresponding chlorocatechol. For the subject compound, this would yield 5-chlorocatechol and 3,4-dichlorophenol (B42033).
Reductive Dechlorination: Under anaerobic conditions, microorganisms can remove chlorine substituents from the aromatic rings, a process known as reductive dechlorination. researchgate.netresearchgate.net This is a critical detoxification step, as lower chlorinated phenols are generally less toxic and more amenable to further degradation.
Aromatic Ring Cleavage: Following hydroxylation, bacterial dioxygenases cleave the aromatic rings. nih.gov The cleavage can occur adjacent to the hydroxyl groups (ortho-cleavage) or between them (meta-cleavage), leading to the formation of aliphatic intermediates that can then enter central metabolic pathways like the TCA cycle. nih.govnih.gov
Hydroxylation: Monooxygenases can introduce additional hydroxyl groups onto the aromatic rings, increasing their reactivity and susceptibility to ring-cleavage enzymes. researchgate.net
These pathways collectively work to break down the complex aromatic structure into simpler, non-toxic molecules such as carbon dioxide and water. nih.govnih.gov
Structure-Reactivity Correlations in Environmental Transformations
The environmental fate of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- is significantly influenced by its chemical structure, which dictates its reactivity in processes like photodegradation and its susceptibility to enzymatic attack.
Influence of Chlorine Substitution Pattern on Photoreactivity
Photoreactivity is a major abiotic degradation pathway for diphenyl ethers in aquatic environments. nih.gov The position of chlorine atoms on the phenyl rings has a profound effect on the rate of photodegradation and the nature of the byproducts formed.
For Triclosan (with a 2,4-dichloro substitution), photolysis is known to proceed via cleavage of the C-O-C ether bond and can also lead to intramolecular cyclization, forming chlorinated dibenzo-p-dioxins, such as 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD). acs.orgresearchgate.netnih.gov The formation of these more toxic byproducts is a significant environmental concern. acs.org
For Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, the chlorine substitution pattern would similarly govern its photoreactivity:
Absorption Spectrum: The specific arrangement of chlorine atoms influences the molecule's ultraviolet absorption spectrum, affecting the wavelengths of light it can absorb and thus its susceptibility to direct photolysis.
Reaction Pathways: While ether bond cleavage would still be a likely pathway, the different chlorine positions on the second ring (3,4- instead of 2,4-) would lead to the potential formation of different dioxin congeners upon intramolecular cyclization. The absence of a chlorine atom at the ortho (position 2) on the dichlorinated ring may alter the quantum yield of this cyclization reaction compared to Triclosan. nih.gov
Indirect Photolysis: The compound can also be degraded by reacting with photochemically produced reactive species in the water, such as hydroxyl radicals (•OH) and triplet states of dissolved organic matter. nih.gov The rate of these reactions is also dependent on the electronic properties of the molecule, which are fine-tuned by the chlorine substitution pattern.
Effects of Molecular Conformation on Degradation Kinetics
The three-dimensional structure, or conformation, of diphenyl ether molecules is a critical factor in their biological activity and degradation. The molecule is not planar; the two phenyl rings are twisted relative to each other around the central ether bond. The angle of this twist is heavily influenced by the presence of substituents, especially in the ortho positions (positions 2, 6, 2', 6').
In Triclosan, the chlorine atom at the 2'-position creates steric hindrance, forcing a significantly twisted conformation. nih.gov In contrast, Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- lacks an ortho substituent on its dichlorinated ring. This would likely allow for a different, potentially less twisted, range of stable conformations.
This conformational difference can have direct consequences on degradation kinetics:
Enzyme Binding: The "fit" of a substrate into an enzyme's active site is crucial for catalysis. A different molecular shape and flexibility could alter the binding affinity and orientation of the 3,4-dichloro isomer within the active sites of enzymes like laccases or dioxygenases, thereby affecting the rate of degradation.
Computational and Theoretical Chemistry Approaches
In the absence of extensive empirical data for Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, computational and theoretical methods provide powerful tools for predicting its environmental behavior and biological interactions. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for this class of compounds. nih.govpsu.edu
QSAR studies establish mathematical relationships between the chemical structure of a molecule and its biological activity or chemical reactivity. This is achieved by calculating a range of molecular descriptors and correlating them with observed properties. For the subject compound, this approach would involve:
Descriptor Calculation: Using computational methods like Density Functional Theory (DFT), a wide array of quantum chemical descriptors can be calculated. researchgate.net These describe the molecule's steric, electronic, and hydrophobic properties.
Model Building: By comparing the calculated descriptors for the 3,4-dichloro isomer with those of well-studied PCDEs (like the 209 different congeners), models can predict its properties, such as its n-octanol/water partition coefficient (log K(OW)), which relates to bioaccumulation potential, or its susceptibility to enzymatic degradation. nih.gov
Mechanistic Insight: Computational modeling can also simulate the docking of the molecule into the active site of a known degrading enzyme. This can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern substrate binding and help explain potential differences in degradation rates between isomers.
The table below lists key molecular descriptors often used in QSAR studies for PCDEs, with example values for the model compound Triclosan, illustrating the type of data generated in computational approaches.
| Molecular Descriptor | Description | Significance |
|---|---|---|
| log K(OW) (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the compound. | Predicts bioaccumulation potential and sorption to sediment. |
| E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital) | Indicates the susceptibility of the molecule to nucleophilic attack or reduction. | Relates to reactivity and potential for reductive dechlorination. |
| E(HOMO) (Energy of the Highest Occupied Molecular Orbital) | Indicates the ability of the molecule to donate electrons (susceptibility to oxidation). | Relates to reactivity with oxidative enzymes and radicals. |
| Dipole Moment | Measures the overall polarity of the molecule. | Influences solubility and interactions with polar molecules and surfaces. |
| Electrostatic Potential | Describes the charge distribution on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack, guiding interaction with enzymes. |
By applying these computational tools, researchers can generate robust hypotheses about the environmental fate and biological activity of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, guiding future experimental investigations and risk assessments.
Density Functional Theory (DFT) for Electronic Structure and Reaction Modeling
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- to understand its intrinsic properties and reactivity.
Researchers have employed various DFT functionals and basis sets to accurately model the geometric and spectroscopic parameters of this compound. Comparisons between different DFT methods, such as B3LYP, LSDA, PBEPBE, CAM-B3LYP, and M06-2X, have been conducted to determine the most reliable approach for simulating its structure and vibrational spectra. For instance, studies have shown that the M06-2X functional with a 6-311++G(d,p) basis set provides superior performance in predicting the geometric bond lengths and angles of triclosan. In contrast, the LSDA functional with a 6-311G basis set has been identified as more effective for simulating its vibrational spectra.
DFT calculations have also been instrumental in modeling the reaction pathways of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. One significant area of investigation has been its atmospheric degradation, particularly the reaction initiated by hydroxyl (OH) radicals. The OH-initiated reaction can proceed via two main pathways: hydrogen abstraction from the phenolic hydroxyl group or OH addition to the aromatic rings.
DFT calculations have elucidated the energy profiles of these reaction channels. For the OH-initiated reaction in the gas phase, the addition of the OH radical to the aromatic rings is the predominant pathway at room temperature. The energy barriers and reaction enthalpies for various addition and abstraction reactions have been calculated, providing a detailed map of the potential degradation products. For example, the attack of an OH radical on the C4 position of the dichlorophenoxy ring is a key step in one of the degradation pathways.
| Reaction Pathway | Energy Barrier (kcal·mol⁻¹) | Reaction Enthalpy (kcal·mol⁻¹) |
|---|---|---|
| OH addition to dichlorophenoxy ring | 1.89 | -20.99 |
| OH addition to chlorophenoxy ring | 2.54 | -19.00 |
| H abstraction from hydroxyl group | 4.78 | -23.93 |
These theoretical models provide critical insights into the initial steps of atmospheric degradation, which are essential for understanding the compound's persistence and transformation in the environment.
Molecular Dynamics Simulations for Environmental Fate Prediction
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique allows for the prediction of how a compound will behave over time in different environments, making it a valuable tool for assessing the environmental fate of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-.
One of the key applications of MD simulations has been in understanding the biodegradation of this compound. For example, the interaction between Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- and enzymes like laccase, which are known to degrade aromatic compounds, has been studied in detail. MD simulations can reveal the stability of the enzyme-substrate complex and the specific interactions that facilitate the degradation process. These simulations have shown that the compound can bind effectively to the active site of laccase, and the complex remains stable during the simulation time, suggesting that enzymatic degradation is a viable pathway in the environment. atlantis-press.com
MD simulations have also been employed to investigate the adsorption of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- onto environmental surfaces, such as clays (B1170129) and soils. The photodegradation of the compound on a kaolinite (B1170537) surface, a common clay mineral, has been modeled to understand how its photochemical behavior is altered compared to in aqueous solutions. nih.gov These simulations help in predicting the mobility and persistence of the compound in soil and sediment, which are major sinks for this pollutant in the environment. The results indicate that specific interactions with the clay surface can significantly modify its photochemical transformation pathways. nih.gov
Furthermore, dual-resolution MD simulations have been used to study the interaction of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- with biological membranes. nih.gov By modeling the compound at an atomistic level and the surrounding lipid bilayer and water at a coarse-grained level, researchers can efficiently simulate its partitioning into cell membranes. nih.gov These studies are crucial for predicting the bioaccumulation potential of the compound in organisms. The simulations have predicted that the molecule preferentially accumulates in the lipid headgroup-glycerol region of the membrane. nih.gov
| Simulation System | Key Finding | Environmental Implication |
|---|---|---|
| Laccase enzyme in water | Stable binding of the compound to the enzyme's active site. atlantis-press.com | Predicts potential for enzymatic biodegradation in aquatic and soil environments. atlantis-press.com |
| Kaolinite clay surface | Altered photochemical behavior and degradation pathways compared to aqueous solution. nih.gov | Suggests that soil and sediment surfaces can influence the persistence and transformation of the compound. nih.gov |
| Phospholipid bilayer | Preferential accumulation in the headgroup-glycerol region of the membrane. nih.gov | Indicates a potential for bioaccumulation in organisms. nih.gov |
Collectively, these molecular modeling approaches provide a detailed, atomistic-level understanding of the mechanistic pathways governing the fate and behavior of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- in various environmental compartments.
Applications of Phenol, 5 Chloro 2 3,4 Dichlorophenoxy in Chemical Research and Development
Utility as a Synthetic Intermediate for Complex Organic Molecules
The chemical structure of 5-chloro-2-(2,4-dichlorophenoxy)phenol, containing a reactive phenolic hydroxyl group, makes it a useful starting material, or synthetic intermediate, for the construction of more complex organic molecules. Researchers utilize this compound as a building block to introduce the chlorinated diphenyl ether moiety into larger molecular frameworks, often to create analytical standards or functional molecules for specific assays.
In one documented application, 5-chloro-2-(2,4-dichlorophenoxy)phenol was used as the precursor for the synthesis of several haptens. cdc.gov Haptens are small molecules that can elicit an immune response when attached to a larger carrier, such as a protein. The synthesis involved reacting the phenolic group of the parent compound with various bromo-esters in the presence of a base, potassium carbonate, in a dimethylformamide (DMF) solvent. cdc.gov This Williamson ether synthesis variant attaches a carboxylic acid-containing chain to the core structure, which is a necessary feature for conjugation to carrier proteins.
Examples of these transformations include the synthesis of:
4-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)butanoic acid: Created by reacting the parent phenol (B47542) with 4-bromo-butyric acid tert-butyl ester, followed by the removal of the tert-butyl protecting group. cdc.gov
2-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)acetic acid: Synthesized using tert-butyl bromoacetate (B1195939) in a similar reaction scheme. cdc.gov
6-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)hexanoic acid: Formed through a reaction with ethyl bromohexanoate. cdc.gov
These synthetic pathways demonstrate the utility of the parent phenol as a versatile intermediate for creating bespoke molecules designed for immunological or other biochemical studies. cdc.gov
| Starting Intermediate | Key Reagents | Synthesized Product | Reference |
|---|---|---|---|
| 5-chloro-2-(2,4-dichlorophenoxy)phenol | 4-bromo-butyric acid tert-butyl ester, K₂CO₃, DMF | 4-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)butanoic acid | cdc.gov |
| 5-chloro-2-(2,4-dichlorophenoxy)phenol | tert-butyl bromoacetate, K₂CO₃, DMF | 2-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)acetic acid | cdc.gov |
| 5-chloro-2-(2,4-dichlorophenoxy)phenol | ethyl bromohexanoate, K₂CO₃, DMF | 6-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)hexanoic acid | cdc.gov |
Role as a Model Compound in Environmental Chemistry Studies
Due to its widespread presence in aquatic and terrestrial systems, 5-chloro-2-(2,4-dichlorophenoxy)phenol has become an important model compound for studying the environmental fate of persistent organic pollutants. nih.govacs.org Researchers investigate its degradation and transformation pathways to better understand how such compounds behave and persist in the environment.
Photodegradation in Aquatic Systems: In surface waters, the compound is subject to photodegradation, a process driven by sunlight. nih.govbohrium.com Studies have shown that its transformation is not limited to direct photolysis (breakdown by direct absorption of light) but also involves indirect photoreactions with reactive species present in the water. nih.govbohrium.com Key environmental transformation pathways include:
Reaction with Hydroxyl Radicals (•OH): This is a significant pathway, particularly in waters with low concentrations of dissolved organic carbon. nih.gov
Reaction with Triplet States of Chromophoric Dissolved Organic Matter ((3)CDOM*): In waters with high dissolved organic carbon, such as deeper waters, this can become the main transformation pathway. nih.gov
Formation of Dioxin Congeners: A notable and concerning transformation product is the formation of 2,8-dichlorodibenzodioxin (2,8-DCDD). nih.govbohrium.com This occurs via direct photolysis of the basic (anionic) form of the parent compound. nih.gov The potential for such transformations makes it a critical model for assessing the risks associated with the environmental presence of chlorinated phenols.
Oxidative Transformation in Soils and Sediments: The compound's fate in soils and sediments is also a subject of intense study, where it serves as a model for interactions with minerals. Research has demonstrated that it undergoes rapid oxidative transformation by manganese oxides (such as δ-MnO₂), which are common in natural environments. acs.org The oxidation occurs at the phenol moiety of the molecule. acs.org The primary products identified from these laboratory studies include coupling products and p-(hydro)quinone derivatives. acs.org A minor product, 2,4-dichlorophenol (B122985), was also detected, indicating a breakdown of the ether linkage. acs.org These studies are crucial for modeling the natural attenuation of such contaminants in soil and sediment environments.
| Environmental Compartment | Process Studied | Key Findings | Primary Transformation Products | Reference |
|---|---|---|---|---|
| Aquatic Systems (Surface Water) | Photodegradation | Involves both direct photolysis and indirect reactions with •OH and (3)CDOM*. | 2,8-dichlorodibenzodioxin (2,8-DCDD) | nih.govbohrium.com |
| Soils and Sediments | Oxidation by Manganese Oxides | The reaction is first-order and its rate is influenced by pH and natural organic matter. | Coupling products, p-(hydro)quinones, 2,4-dichlorophenol | acs.org |
Exploration of Specific Biological Activities in Non-Clinical, Laboratory Models
In controlled, non-clinical laboratory settings, 5-chloro-2-(2,4-dichlorophenoxy)phenol is well-documented as a synthetic, broad-spectrum antimicrobial agent. pubcompare.ai Its biological activity has been extensively explored to understand its mechanism of action against various microorganisms.
Microbial Growth Inhibition: Laboratory studies confirm that the compound effectively inhibits the growth of a wide range of microbes, including bacteria and fungi. pubcompare.aifishersci.com This inhibitory action is the basis for its historical use in various formulations. fishersci.com The compound's effectiveness stems from its ability to interfere with critical cellular processes in microorganisms. pubcompare.ai
Mechanism of Action: The primary mechanism of its antibacterial action, particularly at lower concentrations, is the specific inhibition of an essential enzyme in the fatty acid synthesis (FAS-II) pathway. pubcompare.ai
Target Enzyme: The compound specifically targets the enoyl-acyl carrier protein reductase (enoyl-ACP reductase), known as FabI in Escherichia coli. pubcompare.ai
Effect: By inhibiting this enzyme, the compound disrupts the synthesis of fatty acids, which are vital components for building and maintaining cell membranes. pubcompare.ai This disruption halts bacterial growth and proliferation, leading to a bacteriostatic effect.
At higher concentrations, it can exhibit more general, membrane-disrupting activities, contributing to a broader antimicrobial effect. pubcompare.ai This dual-action mechanism has made it a subject of interest in studies on antimicrobial resistance and the development of new antibacterial agents. pubcompare.ai
| Activity Studied | Model System | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Antimicrobial Activity | In vitro cultures of bacteria and fungi | Broad-spectrum inhibition of microbial growth. | Specifically targets and inhibits the enoyl-ACP reductase enzyme, disrupting bacterial fatty acid synthesis. At higher concentrations, causes general membrane disruption. | pubcompare.ai |
Environmental Regulatory Frameworks and Policy Perspectives on Chlorinated Phenoxyphenols, Including Phenol, 5 Chloro 2 3,4 Dichlorophenoxy
Listing as Environmental Priority Pollutants and Emerging Contaminants
Phenol (B47542), 5-chloro-2-(3,4-dichlorophenoxy)-, and related chlorinated phenoxyphenols are increasingly recognized as contaminants of emerging concern (CECs) due to their pervasive presence in the environment and potential for adverse ecological effects. mdpi.comnih.govnih.gov CECs are substances that have been detected in the environment but are not currently covered by regulatory frameworks, with concerns about their potential impact. chromatographyonline.comnsf.org
While the United States Environmental Protection Agency (EPA) lists eleven phenolic compounds, such as 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol (B30397), as priority pollutants under the Clean Water Act, triclosan (B1682465) itself is not formally on this specific list. toxicslink.orgepa.gov However, its widespread detection in U.S. streams and waterways has raised its profile as a significant environmental contaminant. beyondpesticides.org A U.S. Geological Survey study found triclosan to be one of the most frequently detected organic wastewater contaminants. beyondpesticides.org
The argument for its inclusion on priority lists is growing. mdpi.comnih.gov Due to its extensive use in personal care products, inefficient removal by conventional wastewater treatment plants, environmental persistence, and toxic effects on aquatic organisms, many scientists advocate for its regulation as a priority substance. mdpi.comnih.govresearchgate.net In Europe, one study assessing 500 potential river basin-specific pollutants in the Elbe River basin ranked triclosan 6th among the most problematic substances, suggesting it be considered a candidate for prioritization at a European level. nih.gov
The broader class of polychlorinated diphenyl ethers (PCDEs), to which triclosan is structurally related, has also garnered widespread attention due to potential environmental risks. nih.gov These synthetic compounds are known to be persistent, capable of long-range transport, and can bioaccumulate, making them a significant concern for ecosystem health. nih.gov
Development of Environmental Risk Limits and Quality Standards
In response to the growing body of evidence on the environmental risks of triclosan, several jurisdictions have moved towards establishing environmental quality standards and risk limits to protect aquatic ecosystems. These standards provide benchmarks for environmental quality and can be used to derive limits for effluent discharges. canada.ca
Canada has been proactive in this area, developing Federal Environmental Quality Guidelines (FEQGs) for triclosan under the Canadian Environmental Protection Act, 1999 (CEPA). These guidelines are based on the toxicological effects of the substance and are intended to protect aquatic life. canada.ca
Similarly, in Europe, there have been proposals to establish Environmental Quality Standards (EQS) for triclosan under the Water Framework Directive. These proposals include the derivation of a Predicted No-Effect Concentration (PNEC), which is the concentration below which unacceptable effects on aquatic organisms are not expected. The proposed PNEC for freshwater environments is supported by data showing that algae are particularly sensitive to triclosan. wfduk.org
The table below summarizes some of the key environmental quality standards and proposed risk limits for triclosan.
| Jurisdiction/Framework | Guideline/Standard | Value | Protected Environment | Notes |
|---|---|---|---|---|
| Canada (FEQG) | Federal Water Quality Guideline | 0.11 µg/L | Freshwater Aquatic Life | Long-term exposure guideline. canada.ca |
| Europe (Proposed EQS) | Predicted No-Effect Concentration (PNEC) | 0.10 µg/L | Freshwater | Based on long-term data for freshwater algae. wfduk.org |
| Europe (Proposed EQS) | Predicted No-Effect Concentration (PNEC) | 0.28 µg/L | Saltwater | Derived from short-term toxicity data. wfduk.org |
These standards are critical for assessing the significance of measured environmental concentrations and for guiding risk management activities. For instance, monitoring data from Canadian surface waters have shown triclosan concentrations ranging up to 874 ng/L (0.874 µg/L), which exceeds the established FEQG in some locations. canada.ca
Future Directions in Environmental Monitoring and Management Strategies for Chlorinated Diphenyl Ethers
The persistent nature and continuous release of chlorinated diphenyl ethers like triclosan into the environment necessitate forward-looking monitoring and management strategies.
Management Strategies: Future management will likely focus on a multi-pronged approach. One key strategy is source control , which involves regulating or limiting the use of these substances in consumer products. mdpi.comnih.gov Reducing the initial input into the waste stream is the most effective way to decrease their environmental load. Another critical area is the improvement of wastewater treatment technologies. Conventional treatment processes are often insufficient for the complete removal of these compounds. mdpi.comnih.gov Advanced remediation techniques, including bioremediation, physical methods like adsorption, and chemical oxidation processes such as photocatalysis, are being explored to more effectively remove diphenyl ether contaminants from water and soil. mdpi.comresearchgate.net For polybrominated diphenyl ethers (PBDEs), which share structural similarities and environmental concerns with their chlorinated counterparts, risk management has included preventing their import and manufacture and minimizing their release from all sources. publications.gc.ca
Monitoring Strategies: Effective management relies on robust environmental monitoring. Future monitoring efforts will need to incorporate more sensitive and efficient analytical techniques to detect these contaminants at environmentally relevant concentrations. There is a growing interest in developing highly accurate and efficient systems for identifying and screening environmental pollutants. nih.gov This includes the development of novel tools like electrochemical sensors modified with nanomaterials for the eco-friendly monitoring of triclosan in water. nih.gov Furthermore, the use of passive sampler devices, potentially created with 3D-printing technology, offers a promising avenue for monitoring a wide range of emerging contaminants in aquatic environments over time. chromatographyonline.com Expanding non-targeted analysis can also help in identifying not just the parent compounds but also their potentially harmful degradation and transformation products in various environmental compartments. chromatographyonline.comnih.gov
Continued research is essential to fill knowledge gaps regarding the long-term ecological impacts of chronic, low-level exposure to these compounds and to better understand the risks posed by their degradation byproducts. nih.govnih.gov This will enable regulators to refine environmental quality standards and implement more effective, evidence-based management strategies to protect ecosystem and human health.
Q & A
Q. What are the recommended synthetic pathways for high-purity synthesis of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-?
Methodological Answer:
- Step 1: Start with a nucleophilic aromatic substitution reaction between 3,4-dichlorophenol and 5-chloro-2-nitrophenol under alkaline conditions.
- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in ethanol).
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate intermediates.
- Step 4: Optimize purity (>98%) using recrystallization in methylene chloride or ethanol .
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. How can spectroscopic techniques be employed to characterize this compound?
Methodological Answer:
Q. What are the acute toxicity profiles of this compound in aquatic organisms?
Methodological Answer:
- Test Organisms: Use Daphnia magna (48-hr LC₅₀) and zebrafish embryos (96-hr LC₅₀) under OECD guidelines.
- Dose-Response: Prepare logarithmic dilutions (0.1–10 mg/L) in reconstituted freshwater.
- Endpoints: Measure mortality, behavioral changes (e.g., immobilization), and oxidative stress biomarkers (e.g., catalase activity).
- Data: Reported LC₅₀ values range from 0.5–2.0 mg/L, with chronic effects observed at sublethal concentrations (0.1 mg/L) .
Advanced Research Questions
Q. How can researchers design experiments to investigate its role in antibiotic resistance?
Methodological Answer:
- Model Systems: Use E. coli or Pseudomonas aeruginosa biofilms exposed to subinhibitory concentrations (0.01–0.1 mg/L).
- Mechanistic Studies:
- Efflux Pump Activation: Quantify expression of mexB or acrB genes via qPCR.
- Horizontal Gene Transfer: Assess plasmid conjugation rates in co-cultures with/without the compound.
- Controls: Include triclosan (positive control) and solvent-only negative controls.
- Data Interpretation: Correlated upregulation of multidrug resistance genes has been observed at 0.05 mg/L .
Q. How can discrepancies between field concentrations and lab toxicity thresholds be resolved?
Methodological Answer:
- Field Data Reconciliation: Analyze environmental samples (e.g., wastewater effluents) via LC-MS/MS to quantify actual concentrations (typically 0.001–0.1 µg/L) .
- Mixture Toxicity: Use factorial design experiments to assess additive/synergistic effects with co-contaminants (e.g., triclocarban, microplastics).
- Bioavailability Adjustments: Apply partition coefficients (log Kₒw = 4.8) to estimate bioavailable fractions in sediment-water systems .
Q. What advanced chromatographic methods are suitable for detecting this compound in environmental matrices?
Methodological Answer:
- Sample Preparation:
- Water: Solid-phase extraction (SPE) using Oasis HLB cartridges.
- Sediment: Soxhlet extraction with acetone/hexane (1:1), followed by clean-up on Florisil columns.
- Detection:
Data Contradictions and Mitigation Strategies
- Issue: Lab studies report EC₅₀ values (e.g., 0.5 mg/L) far exceeding environmental concentrations (ng/L–µg/L).
- Resolution: Investigate chronic exposure effects (e.g., 21-day Daphnia reproduction assays) and epigenetic modifications .
- Issue: Variability in synthesis yields (40–80%) due to competing side reactions.
- Resolution: Optimize reaction temperature (70–80°C) and use phase-transfer catalysts (e.g., TBAB) to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
